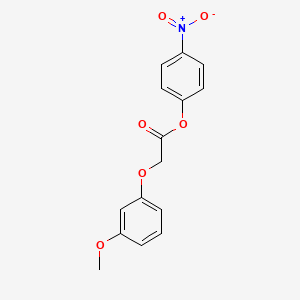![molecular formula C20H22ClN3O2 B2777121 4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-42-3](/img/structure/B2777121.png)
4-(4-chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolopyrimidine core substituted with a chlorophenyl group and a cyclohexenyl ethyl group. The presence of these groups makes it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the reaction of pyrrolopyrimidine with appropriate reagents to introduce the chlorophenyl and cyclohexenyl ethyl groups. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its quality.
化学反应分析
Types of Reactions: 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often in the presence of a base.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: The compound's biological activity has been explored for potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
作用机制
The mechanism by which 4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds:
4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is structurally similar to other pyrrolopyrimidine derivatives, such as This compound and **4-(4-Chlorophenyl)-6-(2-(cyclohex-1-en-1-yl
属性
IUPAC Name |
4-(4-chlorophenyl)-6-[2-(cyclohexen-1-yl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-15-8-6-14(7-9-15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-4-2-1-3-5-13/h4,6-9,18H,1-3,5,10-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMHNRSLPPJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2777038.png)
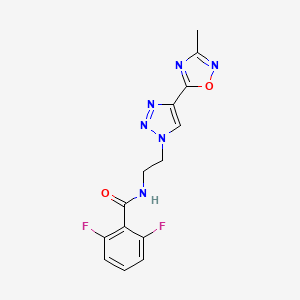
![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B2777043.png)
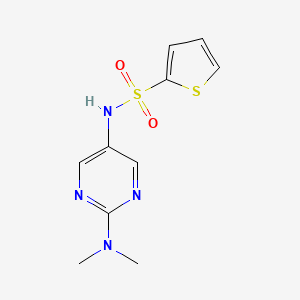
![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)
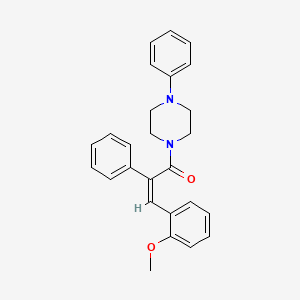
![4-[4-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline](/img/structure/B2777050.png)
![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)
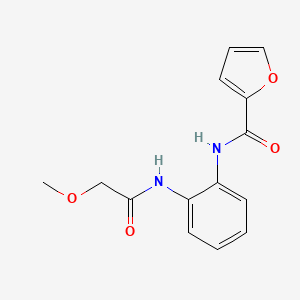
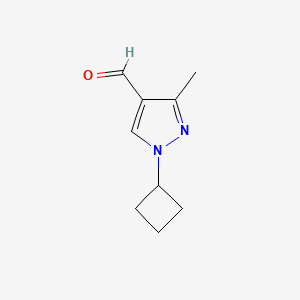
![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)
![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)
